

GSK467 Target Selectivity Profile: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK467 is a potent and selective, cell-penetrant inhibitor of Lysine-Specific Demethylase 5B (KDM5B), also known as JARID1B or PLU1.[1][2][3] KDM5B is a histone H3 lysine 4 (H3K4) demethylase that plays a crucial role in the regulation of gene transcription. Its dysregulation has been implicated in various cancers, making it an attractive therapeutic target. This technical guide provides a comprehensive overview of the target selectivity profile of GSK467, including its inhibitory potency, selectivity against other histone demethylases, and the signaling pathways it modulates. Detailed experimental methodologies are also provided to enable researchers to replicate and build upon these findings.

Data Presentation: Inhibitor Potency and Selectivity

GSK467 exhibits high potency for KDM5B with a Ki of 10 nM and an IC50 of 26 nM.[1][2] Its selectivity has been characterized against other members of the Jumonji C (JmjC) domain-containing histone demethylase family, demonstrating a favorable profile for a research tool and potential therapeutic lead.



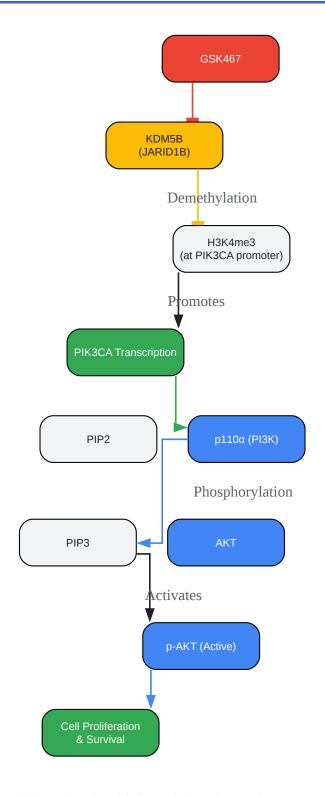
Target	Ki (nM)	IC50 (nM)	Selectivity Fold vs. KDM5B	Reference
KDM5B (JARID1B)	10	26	-	[1][2]
KDM4C	-	~4680	180	[1][3]
KDM6 Subfamily	\multicolumn{2}{c	}{No measurable inhibitory effects}	>1000	[1][3]
Other JmjC Family Members	\multicolumn{2}{c	}{Data not publicly available}	-	

Note: The IC50 for KDM4C is estimated based on the reported 180-fold selectivity.[1][3] A broader selectivity panel against other histone demethylases and off-targets is not extensively documented in publicly available literature.

Core Signaling Pathway: KDM5B and PI3K/AKT

KDM5B is a key regulator of the PI3K/AKT signaling pathway, a critical cascade for cell proliferation, survival, and growth.[4][5][6][7] KDM5B directly binds to the promoter of the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K.[5][6][7] By demethylating H3K4me2/3 at the PIK3CA promoter, KDM5B enhances its transcription, leading to increased p110α protein levels. This, in turn, promotes the hyperactivation of the PI3K/AKT pathway.[5][6] [7] Inhibition of KDM5B with **GSK467** is expected to reverse this effect, leading to decreased PI3K/AKT signaling.





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KDM5B-PI3K/AKT Signaling Pathway Inhibition by GSK467.

Experimental Protocols



Detailed methodologies for key experiments are provided below. These protocols are representative of standard assays used for the characterization of histone demethylase inhibitors.

Biochemical IC50 Determination using a TR-FRET Assay

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the in vitro potency of **GSK467** against KDM5B. The assay measures the demethylation of a biotinylated histone H3K4me3 peptide substrate.

Materials:

- Recombinant human KDM5B
- Biotinylated H3K4me3 peptide substrate
- Europium-labeled anti-histone H3 antibody
- Allophycocyanin (APC)-conjugated streptavidin
- Assay Buffer: 50 mM HEPES (pH 7.5), 100 μM α-ketoglutarate, 50 μM Ascorbic Acid, 50 μM (NH4)2Fe(SO4)2·6H2O, 0.01% BSA, 0.01% Tween-20
- GSK467 compound stock solution in DMSO
- 384-well low-volume microplates

Procedure:

- Prepare serial dilutions of GSK467 in DMSO. Further dilute the compound in Assay Buffer to the desired final concentrations.
- Add 2 μL of the diluted **GSK467** or DMSO (vehicle control) to the wells of a 384-well plate.
- Add 4 μL of KDM5B enzyme solution (final concentration ~1 nM) to each well.
- Incubate for 15 minutes at room temperature.

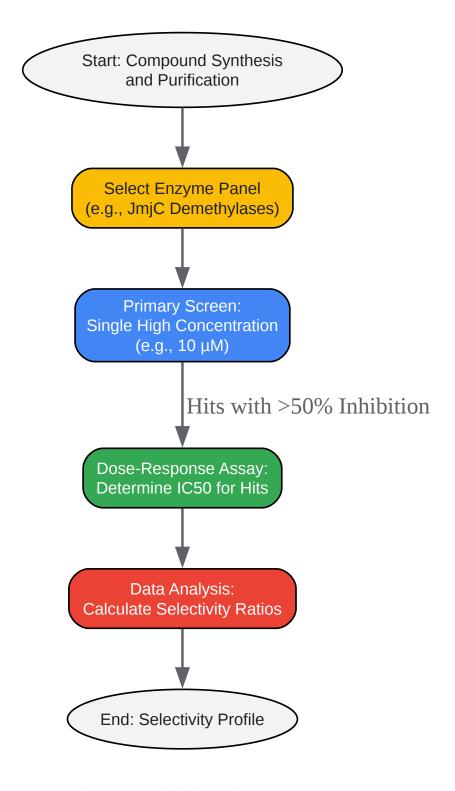


- Initiate the demethylase reaction by adding 4 μ L of the biotinylated H3K4me3 peptide substrate (final concentration ~50 nM).
- Incubate for 60 minutes at room temperature.
- Stop the reaction by adding 5 μ L of a detection mix containing the Europium-labeled anti-histone H3 antibody and APC-conjugated streptavidin in TR-FRET detection buffer.
- Incubate for 60 minutes at room temperature, protected from light.
- Read the plate on a TR-FRET compatible plate reader, measuring emission at 665 nm and
 620 nm after excitation at 340 nm.
- Calculate the TR-FRET ratio (665 nm / 620 nm) and plot the percentage of inhibition against the logarithm of the **GSK467** concentration. Fit the data using a four-parameter logistic equation to determine the IC50 value.

Target Selectivity Profiling Workflow

A systematic approach is required to determine the selectivity of an inhibitor across a panel of related enzymes. The following workflow outlines the key steps in this process.





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Experimental Workflow for Inhibitor Selectivity Profiling.

Conclusion



GSK467 is a highly potent and selective inhibitor of KDM5B. Its well-defined activity against its primary target and limited off-target effects on closely related histone demethylases make it a valuable tool for studying the biological functions of KDM5B. The primary mechanism of action relevant to cancer biology appears to be through the modulation of the PI3K/AKT signaling pathway. The experimental protocols and workflows provided herein offer a foundation for researchers to further investigate the therapeutic potential of KDM5B inhibition and to characterize the selectivity of novel epigenetic modulators. Further studies are warranted to establish a more comprehensive selectivity profile of **GSK467** against a broader range of epigenetic and non-epigenetic targets.

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